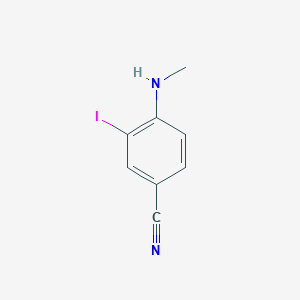

3-Iodo-4-(methylamino)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2 |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

3-iodo-4-(methylamino)benzonitrile |

InChI |

InChI=1S/C8H7IN2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 |

InChI Key |

BIBJKRZYSPQRNC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)C#N)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 4 Methylamino Benzonitrile

Strategies for Regioselective Halogenation (Iodination) of Substituted Arenes

Achieving the desired 3-iodo substitution pattern on a 4-substituted benzonitrile (B105546) requires overcoming the inherent directing effects of the existing functional groups. Several powerful techniques have been developed for precise control of halogenation on aromatic rings.

Directed ortho-Metalation (DoM) Approaches for Aromatic Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org This technique relies on the ability of a DMG to coordinate to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org

A wide variety of functional groups can act as DMGs, with varying degrees of directing ability. organic-chemistry.org These groups typically contain a heteroatom with a lone pair of electrons that can coordinate to the lithium atom of the organolithium base. wikipedia.org For the synthesis of 3-iodo-4-(methylamino)benzonitrile, a key consideration is the choice of a DMG that is compatible with the nitrile and amino functionalities or can be easily converted to them.

The relative directing ability of different DMGs has been established through competition experiments. uwindsor.ca Some of the most powerful DMGs include amides, carbamates, and sulfonamides. organic-chemistry.orgnih.gov The strength of the DMG can influence the reaction conditions required for efficient lithiation. uwindsor.ca

The general mechanism of DoM involves the coordination of the organolithium reagent (like n-butyllithium) to the DMG. This proximity effect increases the acidity of the ortho-protons, allowing for their selective removal by the strong base to form an aryllithium intermediate. wikipedia.orgyoutube.com

Table 1: Examples of Directing Metalation Groups (DMGs) in Directed ortho-Metalation

| Directing Metalation Group (DMG) | Relative Directing Ability | Reference |

| -CONR₂ | Strong | organic-chemistry.org |

| -OCONR₂ | Strong | organic-chemistry.orgnih.gov |

| -SO₂NR₂ | Strong | organic-chemistry.org |

| -OMe | Moderate | organic-chemistry.org |

| -NR₂ | Moderate | organic-chemistry.org |

Once the aryllithium intermediate is formed via DoM, it can be quenched with a suitable electrophile to introduce the desired substituent. For the synthesis of this compound, an iodine source is used as the electrophile. commonorganicchemistry.com

Commonly used iodine sources for quenching aryllithium species include molecular iodine (I₂) and N-iodosuccinimide (NIS). commonorganicchemistry.com The choice of the iodinating agent can depend on the specific substrate and reaction conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the aryllithium acts as a potent nucleophile, attacking the iodine atom of the electrophile. wikipedia.org This results in the formation of the desired carbon-iodine bond with high regioselectivity at the ortho position.

Palladium-Catalyzed C-H Activation and Iodination Strategies

Palladium-catalyzed C-H activation has emerged as a powerful alternative to traditional methods for the functionalization of aromatic compounds. nih.gov These methods offer the potential for direct iodination of C-H bonds, often with high regioselectivity and under milder conditions than DoM. psu.edu

The mechanism of Pd(II)-catalyzed C-H iodination can proceed through different pathways, including an oxidative addition/reductive elimination cycle or an electrophilic cleavage mechanism. nih.gov The operative pathway can be influenced by factors such as the nature of the directing group, the oxidant, and the substrate. nih.gov Molecular iodine (I₂) can often be used as the sole oxidant in these reactions. nih.govnih.gov

The use of a directing group is typically required to achieve high regioselectivity in palladium-catalyzed C-H iodination. nih.gov This directing group coordinates to the palladium catalyst, bringing it into proximity with the target C-H bond and facilitating its activation. For the synthesis of precursors to this compound, a directing group that can be easily installed and removed or is part of the final molecule is desirable.

Approaches for Introducing the Methylamino Group

The introduction of the methylamino group is the second key transformation in the synthesis of this compound. This can be achieved through various methods, with a primary focus on the selective N-mono-methylation of anilines.

Selective N-Mono-methylation of Anilines

The selective mono-methylation of anilines is a crucial step to avoid the formation of undesired dimethylated byproducts. organic-chemistry.orgresearchgate.net Several methodologies have been developed to achieve this selectivity.

One approach involves the use of copper(II) acetate-promoted cross-coupling with methylboronic acid. organic-chemistry.org This method, a variation of the Chan-Lam coupling, allows for the selective N-mono-methylation of a wide range of anilines under mild conditions. organic-chemistry.org The reaction tolerates various functional groups, making it suitable for complex molecules. organic-chemistry.org

Another strategy utilizes ruthenium-based catalysts. rsc.org Specifically, NHC-amine Ru complexes have shown high activity for the selective mono-N-methylation of amines using methanol (B129727) as the methylating agent. rsc.org These catalysts can effectively transform aromatic amines into their corresponding mono-methylated products in excellent yields. rsc.org

Heterogeneous catalysts, such as supported nickel nanoparticles, have also been developed for the selective mono-N-methylation of amines with methanol. rsc.org These catalysts offer the advantage of easy separation and recycling.

The choice of methylation method will depend on the specific substrate, desired reaction conditions, and functional group tolerance.

Table 2: Comparison of Selective N-Mono-methylation Methods for Anilines

| Method | Catalyst/Reagent | Methyl Source | Key Features | Reference |

| Chan-Lam Coupling | Cu(OAc)₂ | Methylboronic acid | Mild conditions, good functional group tolerance | organic-chemistry.org |

| Ru-catalyzed Methylation | NHC-amine Ru complexes | Methanol | High activity, excellent yields | rsc.org |

| Heterogeneous Catalysis | Ni/ZnAlOₓ | Methanol | Recyclable catalyst, sustainable approach | rsc.org |

Reductive Amination Methodologies for N-Methylated Aryl Amines

Reductive amination is a versatile and widely used method for the synthesis of amines. libretexts.orgmasterorganicchemistry.comyoutube.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com To synthesize an N-methylated aryl amine, the corresponding aniline (B41778) can be reacted with formaldehyde (B43269) (or a formaldehyde equivalent) in the presence of a reducing agent.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices in the laboratory. libretexts.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction is typically carried out in a one-pot procedure. youtube.com While direct alkylation of amines can lead to over-alkylation, reductive amination provides a more controlled method for producing secondary amines. masterorganicchemistry.com This methodology is applicable to a wide range of substrates, including the synthesis of N-methylanilines from the corresponding anilines. organic-chemistry.orgorganic-chemistry.org

| Carbonyl Source | Reducing Agent | Key Features |

| Formaldehyde | Sodium Borohydride (NaBH4) | Common, effective reducing agent |

| Formaldehyde | Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines over aldehydes |

| Formaldehyde | H2/Catalyst (e.g., Ni, Pd) | Industrial-scale applications, catalytic hydrogenation |

| Formaldehyde | Phenylsilane/Catalyst | Mild reducing agent |

Methods for Constructing the Benzonitrile Moiety

The introduction of the cyano group onto the aromatic ring is another critical step in the synthesis of this compound. Several methods are available, with palladium-catalyzed cyanation being a prominent modern technique.

Palladium-Catalyzed Cyanation Reactions (e.g., with Potassium Ferrocyanide)

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. For the formation of benzonitriles, aryl halides can be effectively coupled with a cyanide source. A significant advancement in this area is the use of potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic and safe alternative to highly toxic cyanide reagents like KCN or NaCN. scispace.comresearchgate.netnih.govatlanchimpharma.comrsc.org

This reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in conjunction with a suitable phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.govrsc.org The reaction conditions often involve a base and can be performed in various solvents, including aqueous systems. nih.gov Microwave irradiation has also been shown to accelerate these reactions, leading to excellent yields in shorter reaction times. scispace.com This methodology is applicable to a wide range of aryl halides, including aryl iodides and bromides, making it a viable route for the cyanation of an appropriately substituted iodinated precursor. scispace.com

| Catalyst System | Cyanide Source | Reaction Conditions | Substrate Scope |

| Pd(OAc)2/dppf | K4[Fe(CN)6] | Base, solvent (e.g., DMF, dioxane/water) | Aryl iodides, bromides, and chlorides |

| Palladacycle complexes | K4[Fe(CN)6] | Microwave irradiation | Aryl halides |

Dehydration of Aromatic Amides to Nitriles

The dehydration of primary aromatic amides provides a direct route to the corresponding benzonitriles. researchgate.neturfu.ruorganic-chemistry.orgresearchgate.net This transformation involves the removal of a molecule of water from the amide functional group. A variety of dehydrating agents and catalytic systems have been developed for this purpose.

Traditional methods often required harsh dehydrating agents. researchgate.net However, modern protocols utilize milder and more efficient reagents. organic-chemistry.org For example, the Appel reaction, which uses a combination of triphenylphosphine (B44618) and a carbon tetrahalide, can be adapted for this purpose. urfu.ru More recent developments include the use of oxalyl chloride with catalytic triphenylphosphine oxide, which can achieve the dehydration in a very short time at room temperature. urfu.ru Other effective systems involve the use of silanes in the presence of a catalyst. organic-chemistry.org These methods are generally high-yielding and tolerate a range of functional groups on the aromatic ring. researchgate.netnih.gov

N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly

A more recent and innovative approach to constructing the benzonitrile framework involves the use of N-heterocyclic carbene (NHC) organocatalysis. acs.orgnih.govnih.gov Instead of introducing a cyano group onto a pre-existing benzene (B151609) ring, this method assembles the entire benzonitrile structure through a [4+2] benzannulation protocol. acs.orgnih.govacs.orgresearchgate.net

This strategy typically involves the reaction of an α,β-unsaturated aldehyde (enal) with another suitable coupling partner in the presence of an NHC catalyst and an oxidant. acs.orgresearchgate.net The NHC catalyst activates the enal, initiating a cascade of reactions that ultimately leads to the formation of the substituted benzonitrile. researchgate.net This method offers a novel and efficient way to access complex benzonitriles from simpler starting materials. nih.govacs.orgresearchgate.net

Photocycloaddition Strategies for Benzonitrile Derivatives

Photocycloaddition reactions represent a powerful tool in organic synthesis for the construction of complex cyclic and heterocyclic systems. In the context of benzonitrile derivatives, these reactions, often proceeding through electronically excited states, can lead to divergent pathways and the formation of unique molecular architectures acs.org. While specific photocycloaddition strategies leading directly to this compound are not prominently documented, the general reactivity of the benzonitrile scaffold under photochemical conditions provides a basis for potential synthetic design.

One notable strategy involves the photochemical deconstruction of a pyridine (B92270) ring to form a nitrile-containing intermediate, which can then undergo a formal Diels-Alder cycloaddition to construct a new benzonitrile ring. researchgate.net This three-step process begins with the N-oxidation of a substituted pyridine, followed by photochemical cleavage to yield a nitrile-containing butadiene. This intermediate can then react with various dienophiles, such as alkynes and alkenes, to afford a range of substituted benzonitriles. researchgate.net This methodology offers a novel retrosynthetic approach, transforming a pyridine scaffold into a benzonitrile. researchgate.net

Furthermore, photochemical reactions can be employed to induce cyclization in related nitrogen-containing aromatic systems. For instance, a protocol for the synthesis of substituted benzotriazin-4(3H)-ones utilizes the photocyclization of acyclic aryl triazine precursors upon exposure to violet light (420 nm). nih.gov This reaction, which can be efficiently performed in a continuous flow reactor, proceeds through a nitrogen-centered Norrish-type reaction mechanism. nih.gov Such strategies highlight the potential of light-mediated reactions to construct complex heterocyclic frameworks related to substituted benzonitriles.

Convergent and Divergent Synthetic Routes to this compound

The synthesis of a polysubstituted aromatic ring like this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves the preparation of separate, complex fragments of the target molecule, which are then joined together in the final stages. In contrast, a divergent synthesis begins with a common starting material that is sequentially modified to generate a library of related compounds. acs.orgrsc.org

Given the commercial availability of key precursors, divergent pathways are particularly feasible for the synthesis of this compound. Two plausible divergent routes can be proposed, starting from 4-aminobenzonitrile (B131773).

Divergent Route 1: This route begins with the N-methylation of 4-aminobenzonitrile to form 4-(methylamino)benzonitrile (B1588828) sigmaaldrich.comtcichemicals.com. The methylamino group is an activating ortho-, para-director. Subsequent electrophilic iodination, for example using N-Iodosuccinimide (NIS), would be expected to direct the iodine atom to the position ortho to the activating group, yielding the desired this compound.

Divergent Route 2: An alternative divergent approach starts with the direct iodination of 4-aminobenzonitrile. The powerful activating and ortho-directing nature of the primary amino group facilitates the introduction of an iodine atom at the 3-position, yielding 4-amino-3-iodobenzonitrile (B1275651) sigmaaldrich.com. This intermediate is also commercially available. The final step would be the selective N-methylation of the amino group to furnish the target product.

Below is a table outlining these proposed divergent synthetic pathways.

| Route | Step 1: Starting Material | Step 1: Reaction | Step 1: Product | Step 2: Reaction | Step 2: Product |

| 1 | 4-Aminobenzonitrile | N-Methylation | 4-(Methylamino)benzonitrile | Electrophilic Iodination (e.g., with NIS) | This compound |

| 2 | 4-Aminobenzonitrile | Electrophilic Iodination (e.g., with NIS) | 4-Amino-3-iodobenzonitrile | N-Methylation | This compound |

A potential convergent synthesis could involve a multi-component reaction, similar to strategies used for synthesizing other complex heterocycles like 3-iodoindoles from ortho-haloanilines and terminal alkynes nih.gov. However, for this specific target, a step-wise construction is often more practical.

Green Chemistry and Sustainable Practices in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of benzonitriles and their derivatives, significant efforts have been made to develop more sustainable methodologies.

A key area of improvement is in the industrial production of benzonitrile itself, which is often achieved through the ammoxidation of toluene. medcraveonline.com Traditional methods can suffer from harsh conditions and the formation of byproducts through combustion. medcraveonline.com Research into greener alternatives has focused on developing highly selective catalysts that can operate under milder conditions. One such advancement is the use of transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) fabricated within the pores of β-zeolites. medcraveonline.com These nanocatalysts have demonstrated high selectivity (up to 99%) for the gas-phase ammoxidation of alkylbenzenes to their corresponding benzonitriles, effectively suppressing the combustion of reactants into CO2 and N2. medcraveonline.com This approach not only improves the efficiency and atom economy of the reaction but also allows for the use of higher reactant concentrations. medcraveonline.com

The table below summarizes key green chemistry principles and their application in the context of benzonitrile synthesis.

| Green Chemistry Principle | Application in Benzonitrile Synthesis | Benefit |

| Catalysis | Use of transition metal oxide clusters in β-zeolite pores for ammoxidation. medcraveonline.com | High selectivity, suppression of byproducts, increased efficiency. medcraveonline.com |

| Atom Economy | Direct ammoxidation of alkylbenzenes incorporates the nitrogen atom directly into the product. medcraveonline.com | Maximizes the incorporation of starting materials into the final product, reducing waste. |

| Safer Solvents & Auxiliaries | Exploring reactions in more benign solvents or solvent-free conditions. | Reduces environmental impact and potential for worker exposure to hazardous substances. |

| Design for Energy Efficiency | Developing catalysts that operate at lower temperatures and pressures. medcraveonline.com | Reduces energy consumption and associated carbon footprint. |

By integrating these principles, the synthesis of this compound and other valuable chemical intermediates can be made more environmentally and economically sustainable.

Reactivity and Transformational Chemistry of 3 Iodo 4 Methylamino Benzonitrile

Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive among the aryl halides for cross-coupling reactions due to its lower bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle of many transition metals, particularly palladium.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide. libretexts.org For 3-iodo-4-(methylamino)benzonitrile, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position, leading to the formation of diverse biaryl and substituted styrene structures. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalytic system, which includes a palladium precursor, a ligand, a base, and a solvent.

Palladium Precursors : Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), and palladium(II) chloride (PdCl₂). These are reduced in situ to the active Pd(0) species. yonedalabs.com

Ligand Design : Ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For aryl iodides, simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are often sufficient. However, for more challenging couplings or to improve reaction rates and yields, more sophisticated ligands are employed. acs.org These include bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) and bidentate phosphine ligands (e.g., dppf). yonedalabs.comfrontiersin.org The electron-rich nature of these ligands enhances the rate of oxidative addition. yonedalabs.com

Reaction Conditions : The choice of base and solvent is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. frontiersin.org Solvents are typically polar aprotic solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in the presence of water to aid in the dissolution of the base and facilitate the catalytic cycle. frontiersin.org Reactions involving aryl iodides are often efficient at moderate temperatures (50-100 °C). acs.org

Table 1: Typical Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Iodides

| Palladium Precursor | Ligand | Base | Solvent System | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 |

| [Pd(PPh₃)₄] | (none) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 |

| PdCl₂(dppf) | (none) | K₃PO₄ | DMF | 90 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 60-80 |

| Na₂PdCl₄ | sSPhos | K₂CO₃ | H₂O/Acetonitrile | 37 |

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. nih.gov The aryl iodide of this compound is highly reactive in this coupling. wikipedia.org The reaction is compatible with a wide array of functional groups, which is a significant advantage.

Methylamino Group : The secondary amine at the 4-position is generally well-tolerated. While amines can sometimes coordinate to the palladium center, the use of appropriate ligands and conditions minimizes catalyst inhibition.

Nitrile Group : The cyano group at the 1-position is also compatible with Suzuki-Miyaura conditions. It is a robust functional group that does not typically interfere with the catalytic cycle. acs.org

The reaction can successfully couple this compound with various arylboronic acids, including those with both electron-donating and electron-withdrawing substituents, as well as heteroarylboronic acids. frontiersin.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org While this compound already possesses a C-N bond, this reaction could be used to introduce a different amino group at the 3-position, leading to substituted diaminobenzonitriles.

The reaction typically employs a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a specialized phosphine ligand (such as BINAP, Xantphos, or bulky biarylphosphines), and a strong base like sodium tert-butoxide (NaOtBu). wikipedia.orgacsgcipr.org The choice of ligand is critical and depends on the specific amine and aryl halide being coupled. Given the reactivity of aryl iodides, the coupling of this compound with primary or secondary amines, or even ammonia equivalents, is expected to be efficient under optimized conditions. beilstein-journals.orgnih.gov The reaction demonstrates good functional group tolerance, and the existing methylamino and nitrile groups are not expected to interfere. libretexts.org

The Sonogashira coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, applied to this compound, would install an alkyne substituent at the 3-position. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, usually copper(I) iodide (CuI). organic-chemistry.orglibretexts.org An amine base, such as triethylamine (B128534) or diisopropylamine, is used as both the base and often as the solvent. researchgate.net

The reaction proceeds through two interconnected catalytic cycles. libretexts.org The palladium cycle involves oxidative addition of the aryl iodide, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in transmetalation with the palladium complex. researchgate.net Sonogashira couplings of aryl iodides are generally high-yielding and can often be performed under mild conditions, including at room temperature. wikipedia.orglibretexts.org The reaction tolerates a variety of functional groups, making it suitable for complex molecule synthesis.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

| Aryl Iodide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Temperature |

|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | RT - 60°C |

| 4-Iodobenzaldehyde | 3-Ethynylpyridine | PdCl₂(PPh₃)₂ | CuI | THF/Triethylamine | 75°C |

| 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ | CuI | Triethylamine | RT |

| Iodobenzene | Phenylacetylene | Dipyrimidyl-Pd complex | (none) | N-butylamine/THF | 65°C |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an economical alternative to palladium-based systems for the formation of carbon-heteroatom bonds. researchgate.net

C-O and C-S Bond Formation : The coupling of aryl halides with alcohols (phenols) or thiols to form diaryl ethers or thioethers, respectively, can be effectively catalyzed by copper. nih.gov These reactions typically require a copper(I) source (e.g., CuI), a ligand (such as 1,10-phenanthroline or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The aryl iodide in this compound is a suitable substrate for these transformations.

C-Si Bond Formation : The construction of carbon-silicon bonds can also be achieved through copper catalysis. Recent methods have shown that aryl iodides can be coupled directly with chlorosilanes under reductive conditions using a copper catalyst, often without the need for a ligand. rsc.org This provides a direct route to aryl silanes from this compound, demonstrating broad functional group tolerance and operational simplicity. rsc.org

Visible-Light-Induced Cross-Coupling Methodologies with Aryl Iodides

Visible-light photoredox catalysis has emerged as a powerful and mild tool for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl iodides, such as the one present in this compound, are excellent substrates for these transformations due to their relatively weak carbon-iodine bond.

Recent advancements have demonstrated the utility of visible-light-induced, transition-metal-free cross-coupling of aryl iodides with various partners. For instance, hydrazones can be used as alternatives to organometallic reagents in a process that is both mild and environmentally friendly growingscience.com. This methodology is compatible with a range of functional groups, suggesting its potential applicability to this compound for the introduction of alkyl groups. Mechanistic studies indicate the formation of an electron donor-acceptor (EDA) complex between the hydrazone anion and the aryl iodide, which upon visible light excitation, generates an aryl radical via single-electron transfer growingscience.com.

The Sonogashira coupling, a well-established method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, can also be initiated by visible light. While traditionally a palladium- and copper-catalyzed reaction, visible-light-promoted variations offer milder reaction conditions. These reactions are invaluable for the synthesis of arylalkynes, which are important structural motifs in pharmaceuticals and materials science. The reactivity of aryl iodides in these couplings is generally high, making this compound a suitable candidate for such transformations.

Furthermore, visible-light-driven photocatalysis can be employed for C-N cross-coupling reactions. This allows for the formation of bonds between aryl iodides and various nitrogen-containing compounds, including amines and amides. These methods often utilize photocatalysts that can absorb visible light and initiate the reaction cascade, providing a green alternative to traditional metal-catalyzed amination reactions.

| Coupling Partner | Reaction Type | Key Features | Potential Product from this compound |

| Hydrazones | C-C Cross-Coupling | Transition-metal and photosensitizer-free, mild conditions. | Alkylated 4-(methylamino)benzonitrile (B1588828) derivatives. |

| Terminal Alkynes | Sonogashira Coupling | Formation of arylalkynes, can be performed under milder, light-induced conditions. | 3-Alkynyl-4-(methylamino)benzonitrile derivatives. |

| Amines/Amides | C-N Cross-Coupling | Green alternative to traditional amination, forms C-N bonds. | 3-Amino/Amido-4-(methylamino)benzonitrile derivatives. |

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional handle that can undergo a variety of chemical transformations.

The carbon atom of the nitrile group in this compound is electrophilic and thus susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that readily add to the nitrile carbon. This addition initially forms an imine anion, which upon acidic workup, is hydrolyzed to a ketone. This two-step process provides a convenient method for the synthesis of ketones from nitriles.

The reaction is generally applicable to a wide range of benzonitriles. The presence of the electron-donating N-methylamino group in this compound would likely increase the electron density on the aromatic ring, which could slightly decrease the electrophilicity of the nitrile carbon. However, the reaction with strong organometallic nucleophiles is expected to proceed efficiently.

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. The partial hydrolysis of a nitrile to an amide can be achieved under controlled conditions, often using milder acids or bases and lower temperatures. For instance, the hydrolysis of nitriles to amides has been successfully demonstrated using a water extract of pomelo peel ash (WEPPA), which provides a green and efficient method without the need for external transition metals or strong bases researchgate.netnih.gov. This method has shown broad substrate scope, including benzonitriles with electron-donating groups researchgate.net.

Complete hydrolysis to a carboxylic acid typically requires more forcing conditions, such as heating with strong aqueous acid (e.g., HCl or H₂SO₄) or a strong aqueous base (e.g., NaOH). arkat-usa.orgchemicalbook.com During acidic hydrolysis, the nitrogen atom is protonated, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt arkat-usa.org. In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, and the reaction ultimately yields a carboxylate salt and ammonia. Subsequent acidification is necessary to obtain the free carboxylic acid.

| Reagent/Conditions | Product | Reaction Type |

| 1. RMgX or RLi; 2. H₃O⁺ | Ketone | Nucleophilic Addition |

| Mild Acid or Base (e.g., WEPPA) | Amide | Partial Hydrolysis |

| Strong Acid (e.g., H₂SO₄, heat) | Carboxylic Acid | Complete Hydrolysis |

| Strong Base (e.g., NaOH, heat), then H₃O⁺ | Carboxylic Acid | Complete Hydrolysis |

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic compounds. A common example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by various reagents, is a powerful tool for the synthesis of these important nitrogen-containing heterocycles. Benzonitriles are known to undergo this reaction, suggesting that this compound could be a suitable substrate for the synthesis of the corresponding tetrazole derivative.

While less common, nitriles can also participate in Diels-Alder reactions as dienophiles, typically with highly reactive dienes. The electron-withdrawing nature of the nitrile group activates it for this type of transformation. The synthesis of pyridines via a formal [2+2+2] cycloaddition strategy has been reported, where an aza-Diels-Alder reaction of a nitrile is a key step.

Furthermore, the nitrile group is a valuable precursor for the synthesis of other heterocycles. For example, base-promoted reactions of 2-aminobenzonitriles with ynones can lead to the formation of multisubstituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation nih.gov. While this compound does not have the ortho-amino group required for this specific transformation, it highlights the general utility of the benzonitrile (B105546) moiety in heterocycle synthesis.

The nitrile group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective introduction of functional groups at specific positions on the aromatic ring. While directing groups typically favor ortho-functionalization, the linear geometry of the nitrile group allows it to direct functionalization to the meta position. This is achieved through the formation of a macrocyclic pre-transition state that positions the metal catalyst in proximity to the meta C-H bond.

Palladium-catalyzed meta-selective C-H olefination of arenes using nitrile-containing templates has been reported. This strategy has been shown to be applicable to a range of substituted arenes, demonstrating the potential for the nitrile group in this compound to direct functionalization to the C-5 position.

Reactivity of the N-Methylamino Group

The N-methylamino group is an electron-donating group that activates the aromatic ring towards electrophilic substitution. It can also be a site for further chemical modification.

N-acylation of the N-methylamino group can be readily achieved using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base. This reaction is a common method for the protection of the amino group or for the synthesis of N-acyl derivatives with diverse biological activities. The N-acylation of amines is a fundamental transformation in organic synthesis uni.lu.

The N-methylamino group, being a secondary amine, can also undergo further N-alkylation. However, controlling the degree of alkylation can be challenging, and mixtures of the starting secondary amine, the tertiary amine, and the quaternary ammonium salt may be obtained.

In the context of electrophilic aromatic substitution, the N-methylamino group is a strong activating and ortho-, para-directing group. In this compound, the positions ortho to the N-methylamino group are C-3 and C-5, and the para position is occupied by the nitrile group. The C-3 position is already substituted with an iodine atom. Therefore, electrophilic substitution would be expected to occur predominantly at the C-5 position. However, the steric hindrance from the adjacent iodine atom and the electronic effects of all three substituents would need to be considered to predict the precise outcome of such reactions.

Alkylation and Acylation Reactions of the Amine

The nitrogen atom of the methylamino group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

Alkylation:

N-alkylation of the secondary amine can be achieved using various alkylating agents, such as alkyl halides or sulfates. The reaction typically proceeds via an SN2 mechanism and often requires a base to neutralize the proton generated, thus preventing the formation of the unreactive ammonium salt. The choice of base is crucial to avoid competing reactions, particularly those involving the iodine substituent.

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | K₂CO₃ | Acetonitrile | 3-Iodo-4-(dimethylamino)benzonitrile |

| Ethyl bromide | Cs₂CO₃ | DMF | 4-(Ethyl(methyl)amino)-3-iodobenzonitrile |

| Benzyl chloride | NaH | THF | 4-(Benzyl(methyl)amino)-3-iodobenzonitrile |

This is a representative table based on general principles of N-alkylation of secondary anilines. Specific experimental conditions for this compound may vary.

Acylation:

The methylamino group readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form the corresponding N-aryl acetamides. These reactions are generally robust and high-yielding. A base, such as pyridine (B92270) or triethylamine, is commonly added to scavenge the acidic byproduct (e.g., HCl).

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Pyridine | Dichloromethane | N-(4-cyano-2-iodophenyl)-N-methylacetamide |

| Benzoyl chloride | Triethylamine | Toluene | N-(4-cyano-2-iodophenyl)-N-methylbenzamide |

| Acetic anhydride | None (or cat. H₂SO₄) | Neat | N-(4-cyano-2-iodophenyl)-N-methylacetamide |

This is a representative table based on general principles of N-acylation of secondary anilines. Specific experimental conditions for this compound may vary.

Oxidative Transformations of the Methylamino Moiety

The methylamino group is susceptible to oxidation, although the presence of the electron-withdrawing nitrile and iodo groups can influence its reactivity. The specific products formed depend on the oxidant used and the reaction conditions.

Mild oxidation may lead to the formation of N-oxides or dimeric structures. Stronger oxidizing agents can result in the cleavage of the methyl group or even degradation of the aromatic ring. It is important to note that the iodine atom can also be sensitive to certain oxidizing conditions.

| Oxidizing Agent | Solvent | Potential Product(s) |

| m-CPBA | Dichloromethane | 3-Iodo-4-(N-methyl-N-oxidoamino)benzonitrile |

| KMnO₄ | Acetone/Water | Complex mixture, potential for N-demethylation or ring cleavage |

| H₂O₂ | Acetic Acid | Potential for N-oxide formation or other oxidation products |

This is a representative table of potential oxidative transformations based on the general chemistry of N-methylanilines. The actual products with this compound would require experimental verification.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

The ¹H NMR spectrum of 3-Iodo-4-(methylamino)benzonitrile is anticipated to display distinct signals corresponding to the aromatic protons, the N-methyl protons, and the amino proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating methylamino group (-NHCH₃) is expected to shield the aromatic protons, shifting them to a lower chemical shift (upfield), while the electron-withdrawing cyano (-CN) and iodo (-I) groups will deshield them, causing a downfield shift.

The predicted ¹H NMR spectral data are summarized in the table below. The aromatic region would likely exhibit a complex splitting pattern due to the coupling between adjacent protons. The proton ortho to the powerful electron-donating amino group (H-5) is expected to be the most shielded. The proton situated between the two electron-withdrawing groups (H-2) will likely be the most deshielded. The N-H proton signal is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent. The N-methyl protons will appear as a singlet, as they are not coupled to any other protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | 7.5 - 7.7 | d | 1H |

| H-5 | 6.7 - 6.9 | d | 1H |

| H-6 | 7.3 - 7.5 | dd | 1H |

| N-H | Variable (e.g., 4.0 - 5.0) | br s | 1H |

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The chemical shifts are highly dependent on the electronic environment of each carbon atom. The nitrile carbon is expected at a characteristic downfield position. The carbon atom bearing the iodine (C-3) will be significantly shielded due to the "heavy atom effect". The carbon attached to the amino group (C-4) will be deshielded.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 100 - 105 |

| C-2 | 138 - 142 |

| C-3 | 90 - 95 |

| C-4 | 150 - 155 |

| C-5 | 112 - 116 |

| C-6 | 135 - 139 |

| C≡N | 118 - 122 |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between H-5 and H-6, and between H-2 and H-6, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated aromatic carbon (C-2, C-5, and C-6) by correlating their signals to their attached protons. The N-methyl carbon would also show a correlation to the N-methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the N-methyl protons would be expected to show correlations to C-4. The aromatic protons would show correlations to neighboring carbons, aiding in the assignment of the quaternary carbons (C-1, C-3, and C-4) and the nitrile carbon.

While less common, ¹⁵N NMR spectroscopy could provide information about the nitrogen atoms in the molecule. The nitrile nitrogen and the amino nitrogen would have distinct chemical shifts. Due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, this experiment would likely require an isotopically enriched sample or a lengthy acquisition time.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C≡N, C-N, and C-I bonds, as well as vibrations associated with the aromatic ring.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2960 | Medium |

| C≡N Stretch (nitrile) | 2220 - 2240 | Strong |

| Aromatic C=C Bending | 1500 - 1600 | Medium to Strong |

| N-H Bending | 1500 - 1550 | Medium |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

The presence of a sharp, strong band in the 2220-2240 cm⁻¹ region would be a clear indication of the nitrile group. The N-H stretching vibration of the secondary amine would appear as a single, medium-intensity band in the region of 3350-3450 cm⁻¹. The various C-H and C=C vibrations of the substituted benzene ring would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and functional groups with double or triple bonds and lone pairs. The benzonitrile (B105546) system is a chromophore, and its absorption is significantly affected by the substituents.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit two main absorption bands, which are characteristic of many substituted benzenes:

An intense band at a shorter wavelength (around 200-250 nm) corresponding to a π→π* transition of the aromatic system.

A less intense, longer-wavelength band (around 280-320 nm), which is also a π→π* transition, often referred to as the benzenoid band. This band is sensitive to substitution.

The strong electron-donating methylamino group is expected to cause a significant bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzonitrile. The iodine atom may also contribute to a slight red shift. The presence of the lone pair on the nitrogen atom of the methylamino group can also give rise to a weak n→π* transition, which may be obscured by the more intense π→π* bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₇IN₂), the nominal molecular weight is approximately 258 g/mol . A standard mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass.

However, specific experimental mass spectra, including detailed fragmentation patterns for this compound, are not available in the reviewed literature. Analysis of a structurally related compound, 2-iodo-2-methylpropane, suggests that a primary fragmentation pathway for organoiodides involves the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule docbrown.info. For this compound, this could result in a prominent fragment ion from the loss of an iodine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. This technique is invaluable for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass.

There is no specific high-resolution mass spectrometry data published for this compound. An HRMS analysis would be used to confirm its elemental composition of C₈H₇IN₂ by comparing the experimentally measured exact mass with the theoretically calculated mass.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. It involves selecting a specific precursor ion (such as the molecular ion) from the first stage of mass analysis, subjecting it to fragmentation, and then analyzing the resulting product ions in a second stage. This provides detailed information about the connectivity of atoms within the molecule.

Detailed research findings from tandem mass spectrometry studies, including specific fragmentation pathways and product ion spectra for this compound, have not been reported in the available scientific literature. Such an analysis would be instrumental in confirming the substitution pattern on the benzene ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformation.

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported. For comparison, the crystal structure of a different compound, 3-nitrobenzonitrile, reveals details about its molecular geometry and packing in the crystal lattice, demonstrating the type of data that would be obtained from such an analysis nih.gov.

Table 1: Hypothetical X-ray Crystallography Data Points for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-I, C-N, C-C, N-H, C-H |

| Bond Angles | Angles between atoms |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques.

Specific protocols or results from HPLC or GC-MS analysis of this compound are not documented in the available literature. The choice between HPLC and GC-MS would depend on the compound's volatility and thermal stability. Given its structure, HPLC would likely be a suitable method for purity analysis. A typical HPLC method would involve selecting an appropriate column (e.g., a reverse-phase C18 column) and optimizing the mobile phase composition to achieve good separation and peak shape sielc.com. GC-MS could also be employed, providing both retention time data for purity assessment and mass spectra for identity confirmation lcms.cz.

Table 2: Illustrative Chromatographic Parameters (Note: This table is for illustrative purposes only, as no experimental data is available for this compound.)

| Technique | Parameter | Example Value/Condition |

|---|---|---|

| HPLC | Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile/Water gradient | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at a specific wavelength (e.g., 254 nm) | |

| GC-MS | Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium | |

| Inlet Temperature | 250 °C | |

| Oven Program | Temperature ramp (e.g., 50 °C to 280 °C) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic distribution and energy levels within a molecule. These calculations are instrumental in predicting a range of properties, from molecular geometry to spectroscopic behavior and chemical reactivity.

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.

DFT calculations can be employed to determine the optimized molecular geometry of 3-Iodo-4-(methylamino)benzonitrile, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For substituted benzonitriles, DFT has been shown to be effective in calculating these structural parameters. rsc.org The electronic properties, such as the dipole moment and polarizability, which are crucial for understanding intermolecular interactions, can also be accurately predicted.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical, representative values for key geometric and electronic parameters of this compound, as would be predicted by DFT calculations.

| Parameter | Predicted Value (Representative) |

| C-I Bond Length | ~2.10 Å |

| C-N (nitrile) Bond Length | ~1.15 Å |

| C-N (amine) Bond Length | ~1.38 Å |

| C-C-N (nitrile) Angle | ~178° |

| Dipole Moment | ~3.5 D |

Note: The values in this table are representative and are included for illustrative purposes, as specific computational studies on this compound are not publicly available.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich methylamino group and the benzene (B151609) ring, while the LUMO may have significant contributions from the electron-withdrawing nitrile group and the carbon-iodine antibonding orbital. A smaller HOMO-LUMO gap generally suggests higher reactivity. In related systems, such as other substituted benzonitriles and benzothiazole (B30560) derivatives, the introduction of electron-donating or withdrawing groups has been shown to modulate the HOMO and LUMO energy levels and, consequently, the energy gap. nih.govmdpi.com

The table below provides hypothetical energy values for the FMOs of this compound, which would be typical outputs of a DFT study.

| Molecular Orbital | Energy (eV) (Representative) |

| HOMO | -5.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Note: The values in this table are representative and are included for illustrative purposes, as specific computational studies on this compound are not publicly available.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate results, though they are often more computationally demanding than DFT. arxiv.org For a molecule like this compound, ab initio calculations could be used to obtain a very precise description of its electronic structure and properties, serving as a benchmark for results from other methods. arxiv.org Such calculations have been applied to understand intermolecular interactions in halogen-bonded systems. princeton.edu

Density Functional Theory (DFT) Studies

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify intermediates, and most importantly, the transition states that connect them.

For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can be used to locate the transition state structure for each elementary step. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. DFT calculations have been successfully used to identify transition state structures and elucidate reaction mechanisms for reactions involving substituted benzonitriles. nih.gov

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. This provides a detailed picture of the geometric changes that occur as the reaction progresses. For complex reactions, this analysis is crucial for understanding the factors that control the reaction's outcome and selectivity. acs.org

Role of Non-Covalent Interactions in Reaction Pathways

Non-covalent interactions, particularly halogen bonding, play a crucial and computationally verifiable role in the chemistry of this compound. The iodine atom on the aromatic ring acts as a potent halogen bond donor, capable of forming strong, directional interactions with halogen bond acceptors like Lewis bases. researchgate.net

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, opposite the C-I covalent bond. researchgate.net This allows it to interact favorably with nucleophiles or Lewis basic sites, such as the nitrogen atom of the nitrile group in an adjacent molecule. Computational studies on the closely related 4-iodobenzonitrile (B145841) have confirmed the presence and significance of C≡N···I halogen bonds in the solid state. nih.govmdpi.com These interactions are robust, persisting and even strengthening under high pressure. nih.govmdpi.com DFT calculations and PIXEL packing energy calculations are used to quantify the energy of these interactions, distinguishing them from other forces like π-stacking and C-H···N contacts. nih.govmdpi.com In a reaction pathway, this interaction can pre-organize reactants, stabilize transition states, or influence the leaving group ability of the iodo-substituent. medtigo.com The specificity of enzymes like iodothyronine deiodinase for iodo-substrates is believed to involve halogen bonding, which helps to lengthen the C-I bond, facilitating its cleavage. medtigo.com

Hydrogen Bonding and Other Interactions: The methylamino group provides an N-H bond that can act as a hydrogen bond donor. Theoretical calculations can model the geometry and energy of these hydrogen bonds with solvent molecules or reagents. Furthermore, π-stacking interactions between the aromatic rings of two molecules are significant. Computational analyses of 4-iodobenzonitrile under pressure have shown that while the halogen bond is the most robust interaction, the strain built up in π-π stacking interactions can drive phase transitions. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, providing insights into its conformational flexibility and how it interacts with its environment over time.

Conformational Analysis: For a single molecule, MD simulations can explore the potential energy surface related to bond rotations. The primary conformational flexibility in this compound arises from the rotation of the methyl group and the orientation of the N-H bond of the methylamino substituent relative to the plane of the aromatic ring. MD simulations can determine the rotational energy barriers and the preferred equilibrium geometries in different environments (e.g., in a vacuum vs. in a solvent).

Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations are invaluable for understanding how multiple molecules interact. Based on studies of similar molecules like benzonitrile (B105546) and 4-iodobenzonitrile, MD can model the formation and dynamics of the intermolecular C≡N···I halogen bonds and π-stacking interactions. nih.govnih.gov By simulating a system of many molecules, MD can predict bulk properties like density and diffusion coefficients, and reveal the structure of local solvation shells. Ab initio MD, which uses quantum chemical calculations to determine forces at each step, has been used to model the formation of benzonitrile from smaller molecules, demonstrating the power of MD to reveal complex reaction and formation pathways. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial link between theoretical models and experimental reality.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard procedure in computational chemistry, often performed using DFT. aps.org The calculation involves first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The chemical shift (δ) is then determined by comparing the calculated isotropic shielding (σ) to that of a reference compound (e.g., tetramethylsilane, TMS), using the formula δ = σ_ref - σ. aps.org

Models for predicting proton chemical shifts take into account various factors, including electric field effects from polar groups like the cyano group, magnetic anisotropy, and steric effects. modgraph.co.uk For aromatic systems, the effects of ring currents and π-electron density are also included. modgraph.co.uk The accuracy of these predictions can be very high, with root-mean-square errors often below 0.1 ppm for proton shifts. modgraph.co.uk A table of predicted chemical shifts for this compound, based on typical computational models, is presented below.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational models for similar structures. Actual experimental values may vary.)

| Atom | Predicted Chemical Shift (ppm) | Notes on Contributing Factors |

|---|---|---|

| H (on N) | ~4.5 - 5.5 | Variable; dependent on solvent and concentration due to hydrogen bonding. |

| H (on C2) | ~7.8 - 8.0 | Deshielded by adjacent iodine and anisotropy of the cyano group. |

| H (on C5) | ~7.4 - 7.6 | Influenced by ortho cyano group and para methylamino group. |

| H (on C6) | ~6.6 - 6.8 | Shielded by the strong electron-donating effect of the adjacent amino group. |

| H (on CH3) | ~2.8 - 3.0 | Typical range for an N-methyl group on an aromatic ring. |

| C1 (C-CN) | ~100 - 105 | Shielded position due to ipso-effect of the nitrile. |

| C2 (C-H) | ~140 - 142 | Deshielded by adjacent iodine. |

| C3 (C-I) | ~90 - 95 | Strongly shielded by the heavy iodine atom (heavy-atom effect). |

| C4 (C-N) | ~150 - 153 | Deshielded by the electron-donating nitrogen atom. |

| C5 (C-H) | ~133 - 135 | Standard aromatic carbon chemical shift. |

| C6 (C-H) | ~112 - 115 | Shielded by the ortho amino group. |

| C (in CN) | ~118 - 120 | Characteristic chemical shift for a nitrile carbon. ucl.ac.uk |

| C (in CH3) | ~30 - 32 | Typical range for an N-methyl carbon. |

IR Vibrational Frequencies: Computational chemistry can also predict the infrared (IR) spectrum of a molecule. After geometry optimization, a frequency calculation is performed. This provides a set of normal vibrational modes and their corresponding frequencies. These calculated frequencies often have a systematic error compared to experimental values, so they are typically multiplied by a scaling factor. Studies on similar molecules like 3-fluoro-4-methylbenzonitrile (B68015) show excellent agreement between scaled theoretical frequencies and experimental FT-IR and FT-Raman spectra. orientjchem.org

Predicted IR Vibrational Frequencies for this compound (Note: Values are typical ranges based on computational studies of related molecules.)

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methyl C-H Stretch | 2900 - 3000 | Medium |

| C≡N Stretch | 2220 - 2245 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-I Stretch | 500 - 600 | Medium |

Applications and Future Directions in Chemical Synthesis

3-Iodo-4-(methylamino)benzonitrile as a Versatile Synthetic Intermediate

The unique electronic and steric properties of this compound render it an important intermediate for accessing a wide array of more complex chemical structures. The electron-withdrawing nitrile group, the electron-donating methylamino group, and the reactive iodo group provide multiple handles for sequential and orthogonal chemical transformations.

The structural framework of this compound is a key component in the synthesis of various complex organic molecules, particularly those with pharmaceutical applications. The anilino-nitrile motif is present in numerous biologically active compounds. The iodo group serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, while the nitrile and amino groups can be further modified to build out the target structure.

A pertinent example of the application of this structural motif is in the synthesis of tyrosine kinase inhibitors. For instance, the core structure of Nilotinib, a drug used to treat chronic myeloid leukemia, contains a 4-methyl-3-aminophenyl moiety. google.com The this compound scaffold provides an ideal starting point for constructing such molecules. The iodo group can be functionalized via a Buchwald-Hartwig amination to install the pyrimidinylamino side chain, and the nitrile group can be hydrolyzed to a carboxylic acid and subsequently converted to the final benzamide.

| Complex Molecule Class | Key Synthetic Transformation | Role of this compound |

|---|---|---|

| Tyrosine Kinase Inhibitors (e.g., Nilotinib) | Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), Amide bond formation | Provides the core anilino-nitrile framework. The iodo group is a site for C-N bond formation, and the nitrile is a precursor to the amide functionality. |

| Substituted Benzimidazoles | Intramolecular cyclization after reduction of the nitrile group and further functionalization | Serves as a precursor to the substituted aniline (B41778) needed for benzimidazole (B57391) ring formation. nih.gov |

The nitrile functionality of this compound is a key reactive center for the construction of nitrogen-containing heterocycles. Nitriles are well-established precursors for the synthesis of various heterocyclic systems, including triazines, pyridines, and pyrazoles.

Specifically, 1,3,5-triazines can be synthesized through the acid-catalyzed or metal-mediated trimerization of nitriles. While the direct trimerization of three molecules of this compound would lead to a symmetrically substituted triazine, it is more commonly used in mixed cyclotrimerizations with other nitriles to generate unsymmetrical triazines with diverse substitution patterns. This approach allows for the controlled synthesis of triazine libraries for applications in medicinal chemistry and materials science.

Furthermore, the nitrile group can participate in condensation reactions with hydrazines to form pyrazoles or with other bifunctional reagents to yield a variety of other heterocyclic structures. The presence of the iodo and methylamino groups on the benzonitrile (B105546) scaffold provides additional points for diversification either before or after the heterocycle formation.

| Heterocycle | General Reaction Type | Potential Product from this compound |

|---|---|---|

| 1,3,5-Triazines | Cyclotrimerization of nitriles | 2,4,6-Tris(2-iodo-4-(methylamino)phenyl)-1,3,5-triazine |

| Pyridines | Multi-component reactions (e.g., with alkynes) | Substituted 2-(2-iodo-4-(methylamino)phenyl)pyridines |

| Imidazoles | Reaction of the corresponding alpha-amino ketone (derived from the nitrile) with an aldehyde and ammonia | Substituted imidazoles bearing the 2-iodo-4-(methylamino)phenyl group |

Strategies for Further Functionalization of the Compound

The three functional groups of this compound offer a rich landscape for further chemical modifications. The iodo group is particularly valuable for carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions allow for the introduction of a wide variety of substituents at this position. For example, a Suzuki coupling with an arylboronic acid would yield a biaryl structure, while a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety.

The secondary amine (methylamino group) can be readily acylated with acid chlorides or anhydrides to form amides, or it can be further alkylated. It can also serve as a nucleophile in substitution reactions or be involved in condensation reactions to form imines or other related structures.

The nitrile group is also a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, depending on the reaction conditions. Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride, affords a primary amine (an aminomethyl group). This amine can then be used in a wide range of subsequent reactions.

Emerging Research Avenues and Untapped Reactivity

While this compound is a known building block, there are still emerging areas where its unique reactivity could be exploited. One such area is in the field of photoredox catalysis. Aryl iodides are known to be good precursors for aryl radicals under photoredox conditions, which could open up new avenues for C-C and C-heteroatom bond formation that are complementary to traditional palladium-catalyzed methods.

Another area of potential is in the synthesis of novel materials. The combination of the electron-donating amino group and the electron-withdrawing nitrile group gives the molecule a "push-pull" electronic character, which could be exploited in the design of organic dyes, nonlinear optical materials, or organic semiconductors. The iodo group provides a convenient point for polymerization or for grafting the molecule onto surfaces.

Integration with Flow Chemistry and Automated Synthesis

The increasing adoption of flow chemistry and automated synthesis platforms in both academic and industrial laboratories presents new opportunities for the use of versatile building blocks like this compound. nih.govsigmaaldrich.comnih.gov Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. nih.gov

The synthesis of this compound itself, as well as its subsequent functionalization, could be adapted to flow processes. For example, the iodination step could be performed in a flow reactor to improve control over the reaction conditions and minimize the formation of byproducts. Subsequent cross-coupling reactions using this building block could also be carried out in flow, potentially using packed-bed reactors with immobilized palladium catalysts for easier purification and catalyst recycling. Automated synthesis platforms could be programmed to perform a series of reactions on the this compound scaffold, allowing for the rapid generation of a library of derivatives for high-throughput screening in drug discovery or materials science. nih.gov

Sustainable Synthesis Approaches for Aryl Iodides and Benzonitriles

The principles of green chemistry are increasingly important in chemical synthesis, and there is a growing interest in developing more sustainable methods for the preparation of key intermediates like aryl iodides and benzonitriles.

For the synthesis of aryl iodides, traditional methods often involve the use of harsh reagents and produce significant waste. More sustainable alternatives are being developed, such as the use of arylhydrazines as starting materials in a metal- and base-free reaction with molecular iodine. sigmaaldrich.com Another green approach involves the in-situ formation of diazonium salts from aromatic amines, which are then converted to aryl iodides, avoiding the isolation of potentially explosive diazonium intermediates. bldpharm.comnih.gov

Q & A

Q. Basic

- NMR : H and C NMR confirm substituent positions (e.g., methylamino protons at δ 2.8–3.2 ppm; nitrile carbon at ~115 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]+ at m/z 289.07) .

- X-ray crystallography : Resolves steric effects of the iodine and methylamino groups on molecular packing .

Q. Advanced

- DFT modeling : Predict hydrogen-bonding interactions (e.g., methylamino→nitrile) and charge-transfer complexes with solvents like methanol .

- IR spectroscopy : Nitrile stretching (~2230 cm⁻¹) shifts indicate electronic effects from substituents .

How does this compound interact with biological targets, and what assays validate its activity?

Q. Advanced

- Enzyme inhibition : The nitrile group can act as a warhead, covalently binding cysteine residues in proteases. Use fluorogenic substrates (e.g., Z-FR-AMC) to measure inhibition kinetics .

- Cyclic peptide synthesis : Employ Fmoc solid-phase peptide synthesis (SPPS) with on-resin cyclization. Post-synthesis activation of the linker forms N-acyl-benzimidazolinone (Nbz), enabling head-to-tail cyclization .

- Cell-based assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for kinase inhibition) .

What are the stability considerations for this compound under varying conditions?

Q. Basic

- Thermal stability : Decomposes above 200°C; store at –20°C in amber vials .

- Hydrolysis : The nitrile group hydrolyzes to amides in acidic/basic conditions. Use aprotic solvents (e.g., DCM) for long-term storage .

- Light sensitivity : Iodine substituents promote photodegradation; avoid UV exposure .

How do structural analogs of this compound compare in reactivity and bioactivity?

Q. Advanced

| Compound | Structural Difference | Reactivity/Bioactivity |

|---|---|---|

| 4-Amino-3-methylbenzonitrile | Lacks iodine and methylamino | Lower electrophilicity; inactive in kinase assays |

| 3-Amino-4-(methylamino)benzonitrile | Lacks iodine | Enhanced solubility but reduced halogen-bonding potential |

| 4-Iodo-2-(trifluoromethyl)benzonitrile | Trifluoromethyl at 2-position | Higher lipophilicity; active in antimicrobial screens |

What computational strategies predict the compound’s behavior in solvent environments?

Q. Advanced

- Molecular dynamics (MD) simulations : Model solvation effects in benzonitrile/water mixtures to predict aggregation tendencies .

- Solvent-accessible surface area (SASA) : Quantify hydrophobic interactions using software like GROMACS. The iodine atom increases SASA by 15%, enhancing membrane permeability .

How can researchers optimize synthetic protocols for scalability without compromising purity?

Q. Advanced

- Flow chemistry : Continuous flow systems reduce reaction times and improve heat management for iodination steps .

- Catalyst recycling : Immobilize palladium on silica supports to minimize metal leaching and reduce costs .

- Quality control : Use HPLC with a C18 column (ACN/water gradient) to monitor purity (>98%) post-synthesis .

What safety protocols are essential for handling this compound in vitro?

Q. Basic

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation .

- Waste disposal : Neutralize nitrile waste with alkaline permanganate before disposal .

How does the methylamino group influence the compound’s electronic properties and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.